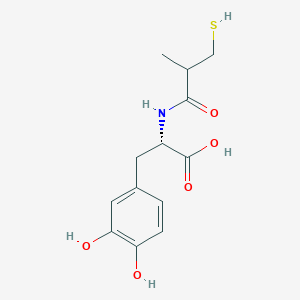
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of three phenyl groups attached to the pyrrole ring, making it a highly aromatic and stable molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic or basic conditions. One common method is the reaction of 2,5-diphenylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of brominated phenyl derivatives.
Scientific Research Applications
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenyl-2,5-dimethylpyrrole: Another pyrrole derivative with similar structural features but different functional groups.
2,5-Diphenylpyrrole: Lacks the methanone group, resulting in different chemical properties and reactivity.
Uniqueness: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is unique due to the presence of three phenyl groups and a methanone group, which confer distinct chemical and biological properties
Properties
CAS No. |
78388-83-7 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2,5-diphenylpyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H17NO/c25-23(20-14-8-3-9-15-20)24-21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-17H |
InChI Key |
MXQIDTWDYIDMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




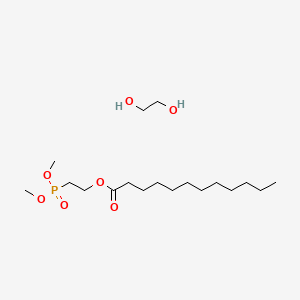
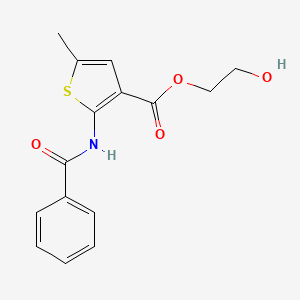
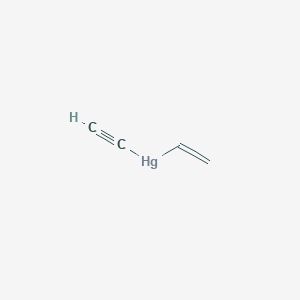
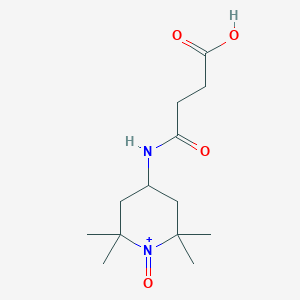
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
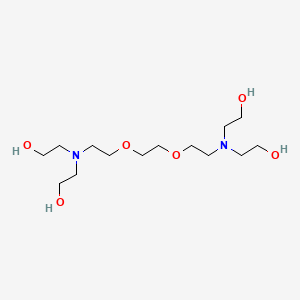
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
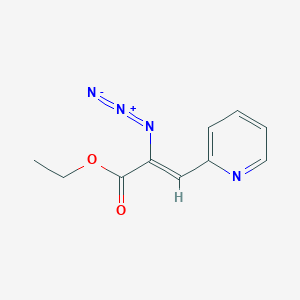
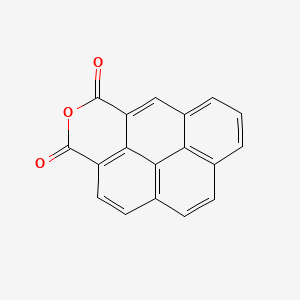
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
